3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid is an organic compound characterized by its unique structure, which includes an ethoxy group and a fluorobenzyl ether moiety attached to a benzoic acid framework. Its molecular formula is with a molecular weight of approximately 290.29 g/mol. This compound is notable for its potential applications in organic synthesis and proteomics, serving as a building block and derivatization reagent for biomolecules .
Common reagents for these reactions include potassium permanganate for oxidation, hydrogen gas in the presence of a palladium catalyst for reduction, and sodium methoxide in methanol for substitution reactions .
The synthesis of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid typically involves the reaction of 3-ethoxybenzoic acid with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. This reaction is generally conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The synthesis process may require optimization for yield and purity when scaled up for industrial production.
3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid has several applications:
Interaction studies involving 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid focus on its reactivity with biomolecules. The compound's ability to form stable derivatives with alcohols and amines makes it an effective tool for studying protein interactions and modifications. Understanding these interactions is crucial for elucidating protein functions and dynamics within biological systems.
Several compounds share structural similarities with 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Ethoxy-4-(fluorobenzyl)benzoic acid | C16H15FO4 | Contains a carboxylic acid instead of an acyl chloride |
3-Ethoxy-4-(2-fluorobenzyl)benzoic acid | C16H15FO4 | Similar structure but different fluorobenzyl position |
3-Ethoxy-4-(3-fluorobenzyl)benzoic acid | C16H15FO4 | Variation in fluorobenzyl position |
3-Ethoxy-4-(4-chlorobenzyl)benzoic acid | C16H15ClO4 | Chlorine atom leading to different chemical properties |
The unique aspect of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid lies in its acyl chloride functionality, which enhances its reactivity compared to other derivatives that contain carboxylic acid groups. This property makes it particularly useful for derivatization purposes in proteomics and organic synthesis.
The synthesis of 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid begins with strategic esterification and etherification steps. A pivotal advancement in this domain involves microwave-assisted Fischer esterification, which accelerates reaction kinetics while maintaining high yields. For example, closed-vessel microwave systems operating at 130°C with catalytic sulfuric acid enable efficient esterification of substituted benzoic acids, achieving conversions exceeding 85% within 15 minutes. This method circumvents equilibrium limitations by incrementally adding catalyst, ensuring progressive dehydration without requiring open-system distillation.
Functionalization of the benzoic acid core proceeds via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. The 4-fluorobenzyl ether group is introduced through alkylation of a phenolic intermediate using 4-fluorobenzyl bromide under basic conditions. Optimal results are obtained with potassium carbonate in dimethylformamide (DMF), where the carbonate base deprotonates the phenolic hydroxyl while the fluoride substituent enhances electrophilicity at the benzyl carbon. Subsequent ethoxylation at the 3-position employs ethyl iodide or diethyl sulfate, with phase-transfer catalysts like tetrabutylammonium bromide improving interfacial reactivity in biphasic systems.
The electrophilic aromatic substitution (EAS) reactivity of 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid is dictated by the electronic and steric effects of its substituents. The benzoic acid group (–COOH) at position 1 is a meta-directing, deactivating substituent due to its electron-withdrawing carboxylate resonance [1] [2]. In contrast, the ethoxy group (–OCH₂CH₃) at position 3 and the 4-fluorobenzyloxy group (–OCH₂C₆H₄F) at position 4 are ortho/para-directing, activating substituents owing to their electron-donating oxygen lone pairs [1] [5].
The –COOH group preferentially directs electrophiles to the meta position (position 5) relative to itself, while the ethoxy and benzyloxy groups direct electrophiles to their ortho (positions 2 and 6 for ethoxy; positions 3 and 5 for benzyloxy) and para (position 6 for ethoxy; position 1 for benzyloxy) positions [1]. However, steric hindrance from the bulky benzyloxy group at position 4 and the ethoxy group at position 3 limits accessibility to positions 2 and 6, making position 5 the most likely site for electrophilic attack [2].
The Hammett substituent constants (σ) quantify these electronic effects. For the –COOH group, σₚ = 0.45 (electron-withdrawing), while for –OCH₂CH₃, σₚ = -0.16 (electron-donating) [5]. The 4-fluorobenzyloxy group’s net σ value is influenced by the electron-withdrawing fluorine (–F, σₚ = 0.06), which slightly counteracts the oxygen’s donating effect [5]. The overall reaction constant (ρ) for EAS in this system, derived from linear free-energy relationships, is expected to be positive, indicating sensitivity to electron-withdrawing groups [3].
Substituent | σₚ (Para) | σₘ (Meta) | Directing Effect |
---|---|---|---|
–COOH | 0.45 | 0.37 | Meta |
–OCH₂CH₃ | -0.16 | -0.07 | Ortho/Para |
–OCH₂C₆H₄F (net) | ~0.00 | ~0.10 | Ortho/Para |
Table 1: Hammett substituent constants (σ) and directing effects for key groups [5].
During EAS, the formation of the Wheland intermediate (σ-complex) is stabilized by resonance. The –COOH group withdraws electron density via inductive effects, reducing ring activation, while the ethoxy and benzyloxy groups donate electrons through resonance, enhancing stabilization at positions ortho and para to themselves [2]. For example, nitration at position 5 would yield a resonance-stabilized intermediate with partial positive charge delocalization across positions 4 and 6 [2].
The carboxylic acid group in 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid undergoes nucleophilic acyl substitution (NAS) reactions, such as esterification or amidation. The electron-withdrawing effects of the aromatic substituents enhance the carbonyl group’s electrophilicity, facilitating nucleophilic attack.
The –COOH group’s acidity (pKa) is influenced by the aromatic ring’s substituents. Electron-withdrawing groups lower the pKa by stabilizing the deprotonated conjugate base. Quantum chemical calculations on substituted benzoic acids show that –OCH₂CH₃ (σₚ = -0.16) slightly increases pKa (~4.2), while –COOH itself (σₚ = 0.45) decreases pKa (~2.8) [4] [5]. The 4-fluorobenzyloxy group’s net electron-withdrawing effect further lowers the pKa to ~2.5, enhancing the leaving group ability in NAS [4].
Substituent Pattern | Experimental pKa |
---|---|
Benzoic acid | 4.20 |
3-Ethoxybenzoic acid | 4.15 |
4-Fluorobenzyloxybenzoic acid | 2.50 |
Table 2: Experimental pKa values for substituted benzoic acids [4].
In esterification, the carboxylic acid reacts with an alcohol (R–OH) under acidic catalysis. The protonated carbonyl oxygen increases electrophilicity, enabling nucleophilic attack by the alcohol to form a tetrahedral intermediate. Subsequent deprotonation and elimination of water yield the ester [2]. The electron-withdrawing substituents accelerate this process by stabilizing the transition state’s partial positive charge [4].
The solvent environment significantly impacts the reaction kinetics of both EAS and NAS. Polar aprotic solvents (e.g., dimethylformamide) stabilize charged intermediates in NAS, while polar protic solvents (e.g., water) stabilize the Wheland intermediate in EAS through hydrogen bonding [2].
For NAS, the rate of esterification in dimethyl sulfoxide (DMSO, ε = 47) is approximately threefold higher than in methanol (ε = 33) due to better stabilization of the protonated carbonyl intermediate [2]. In EAS, the nitration rate in nitromethane (ε = 36) is twice as fast as in acetic acid (ε = 6.2), as the polar solvent stabilizes the nitronium ion (NO₂⁺) electrophile [2].
The energy profile for EAS reveals two transition states: electrophile addition (rate-determining step) and proton elimination. The activation energy (Eₐ) for nitration of 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid is ~15 kJ/mol lower than for unsubstituted benzoic acid due to the activating effects of the ethoxy and benzyloxy groups [2].
$$ \text{ln}(k) = \frac{-E_a}{R} \left( \frac{1}{T} \right) + \text{ln}(A) $$
Equation 1: Arrhenius equation modeling the temperature dependence of reaction rates [3].
Increasing temperature from 25°C to 50°C accelerates NAS by ~40%, while EAS rates increase by ~25%, reflecting differences in activation entropy [2].
The unique structural features of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid make it a valuable tool in proteomics research, particularly in studying protein-ligand interactions and protein modification strategies. The compound belongs to a class of fluorinated benzoic acid derivatives that have demonstrated significant utility in understanding protein structure and function through various biochemical approaches [1] .
Molecular Recognition and Binding Studies
Fluorinated benzoic acid derivatives, including compounds structurally related to 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid, have been extensively investigated for their ability to form specific interactions with protein targets. Research has shown that fluorine substitution in organic molecules can enhance binding affinity through unique intermolecular interactions [3] [4]. Studies on fluorinated protein-ligand complexes have revealed that fluorine atoms can contribute approximately 1.1 kilocalories per mole per carbon-fluorine group to binding energy, which is significantly higher than the 0.8 kilocalories per mole contributed by corresponding carbon-hydrogen groups [4].
The para-fluorobenzyl moiety in 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid provides an optimal electronic environment for protein interactions. Computational studies have demonstrated that fluorine substitution at the para position of benzyl groups creates favorable geometric arrangements for multipolar interactions with protein backbone carbonyls [5]. These interactions, characterized by carbon-fluorine to carbonyl distances typically ranging from 3.2 to 3.5 angstroms, can improve binding affinity by 5 to 10-fold compared to non-fluorinated analogs [5].
Chemical Crosslinking Applications
The structural similarity of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid to established protein modification reagents suggests its potential utility in chemical crosslinking studies. Benzoyl fluoride derivatives have been successfully employed as protein footprinting reagents, demonstrating the ability to selectively modify alcohol-containing amino acid residues including serine, threonine, and tyrosine [6]. These modifications provide valuable information about protein structure and conformational changes upon ligand binding.
Research using streptavidin as a model system has shown that benzoyl-based crosslinking reagents can achieve statistically significant decreases in modification extent at binding site residues, indicating their utility for mapping protein-ligand interfaces [6]. The fluorobenzyl component of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid may provide additional advantages through enhanced reactivity and improved mass spectrometric detection due to the unique fragmentation patterns of fluorinated compounds.
Proteome-Wide Profiling Studies
The compound structure suggests potential applications in activity-based protein profiling studies. Related fluorinated benzoic acid derivatives have been used to identify novel enzyme activities in complex biological systems [7]. The ethoxy and fluorobenzyl substituents in 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid provide a balance of hydrophobic and electronic properties that may enable selective interactions with specific protein families, particularly those involved in metabolic processes or signaling pathways.
The structural features of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid position it as a promising candidate for enzyme inhibition studies and mechanistic investigations. The compound belongs to a family of substituted benzoic acids that have demonstrated significant inhibitory activities against various enzyme targets [8] [9].
Carboxylesterase Inhibition Properties
Fluorinated benzoic acid derivatives have shown remarkable potency as carboxylesterase inhibitors. Studies on related fluorobenzil and fluorobenzoin compounds have revealed inhibition constants ranging from nanomolar to low micromolar concentrations [8]. The most potent derivatives, such as 1,2-bis(2,3-difluorophenyl)ethane-1,2-dione, demonstrated Ki values as low as 3.3 nanomolar against rat carboxylesterase [8]. These findings suggest that 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid may exhibit similar inhibitory properties due to its fluorinated aromatic system and carboxylic acid functionality.
The mechanism of carboxylesterase inhibition by fluorinated compounds appears to involve nucleophilic attack at the carbonyl carbon by the catalytic serine residue [8]. The electron-withdrawing properties of the fluorine substituent enhance the electrophilicity of the carbonyl group, facilitating this interaction and resulting in potent enzyme inhibition. The ethoxy group in 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid may provide additional stabilizing interactions through hydrogen bonding or hydrophobic contacts within the enzyme active site.
Dihydrofolate Reductase Studies
Benzoic acid derivatives have been extensively studied as inhibitors of mycobacterial dihydrofolate reductase (MtDHFR), an essential enzyme in folate metabolism [9]. Research has identified novel substituted 3-benzoic acid derivatives with IC50 values in the low micromolar range, demonstrating their potential as antimycobacterial agents [9]. The compound 4e in this study achieved an IC50 of 7 micromolar and was identified as the first uncompetitive inhibitor of MtDHFR, indicating a unique mechanism of action that does not compete with the natural substrates dihydrofolate or nicotinamide adenine dinucleotide phosphate [9].
The structural similarity of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid to these active compounds suggests potential applications in enzyme mechanism studies. The fluorobenzyl moiety may provide unique binding interactions that could lead to novel inhibition mechanisms or improved selectivity profiles compared to existing inhibitors.
Mechanistic Probe Applications
The compound design of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid incorporates several features that make it suitable as a mechanistic probe. The fluorine atom serves as a powerful nuclear magnetic resonance probe, enabling detailed studies of protein-ligand interactions and conformational changes [10]. Research using para-fluorobenzenesulfonyl chloride has demonstrated that fluorine-19 nuclear magnetic resonance spectroscopy can provide information about protein conformation, substrate binding, and enzymatic activity [10].
The ethoxy substituent provides a handle for chemical modification, allowing for the attachment of reporter groups or the synthesis of photoaffinity labels. This versatility makes the compound valuable for studying enzyme mechanisms through covalent modification strategies or time-resolved spectroscopic techniques.
The structural framework of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid provides opportunities for development as a fluorescent probe or as a precursor for fluorescent tagging systems. While the compound itself may not exhibit strong fluorescence, its aromatic structure and functional groups offer excellent potential for derivatization into powerful bioimaging tools [11] [12].
Fluorogenic Label Development
Recent advances in fluorogenic labeling have demonstrated the utility of benzoic acid derivatives in creating turn-on fluorescent systems [11]. Fluorogenic azide labels based on similar aromatic frameworks have shown excellent performance in bioorthogonal tagging applications [11]. These systems exhibit minimal background fluorescence in their unreacted state but produce intense fluorescence upon bioconjugation, providing high signal-to-noise ratios essential for biological imaging applications [11].
The 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid structure could serve as a foundation for developing analogous fluorogenic systems. The ethoxy group provides an electron-donating substituent that could be optimized to control the electronic properties of the aromatic system, while the fluorobenzyl ether linkage offers opportunities for photoinduced electron transfer modulation, a key mechanism in fluorogenic probe design [13].
Bioimaging Probe Applications
Fluorinated organic compounds have gained increasing attention as bioimaging probes due to their unique photophysical properties and biocompatibility [14]. Carbazole derivatives containing fluorinated substituents have demonstrated excellent performance in both one-photon and two-photon cellular imaging applications [14]. These compounds show high quantum yields ranging from 0.3 to 0.8, excellent photostability, and good cellular uptake properties [14].
The structural features of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid suggest potential for similar applications. The fluorobenzyl group may contribute to favorable optical properties, while the benzoic acid moiety provides opportunities for bioconjugation or cellular targeting. Research has shown that fluorinated compounds often exhibit enhanced metabolic stability and improved tissue penetration compared to their non-fluorinated counterparts, making them attractive candidates for in vivo imaging applications [15].
Fluorescence In Situ Hybridization Applications
Small molecule fluorescent labels have shown promise as cost-effective alternatives to commercial fluorescent dyes in fluorescence in situ hybridization techniques [12]. Studies have demonstrated that 4-styryl-N,N-diethylaniline derivatives can serve as effective fluorescent markers for biomolecules, with performance comparable to established commercial labels such as Cy3 [12]. These compounds offer advantages including lower cost, synthetic accessibility, and tunable optical properties [12].
The 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid framework could be modified to incorporate similar fluorescent properties. The extended aromatic system created by the benzyl ether linkage provides a foundation for developing push-pull electronic systems that are characteristic of efficient fluorescent dyes. The carboxylic acid functionality enables straightforward conjugation to oligonucleotides or other biological targets through standard coupling chemistry.
Advanced Imaging Modalities
The fluorine atom in 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid opens possibilities for multimodal imaging applications. Fluorine-19 magnetic resonance imaging has emerged as a powerful technique for tracking fluorinated compounds in biological systems [16]. Unlike proton magnetic resonance imaging, fluorine-19 imaging provides essentially zero background signal from biological tissues, enabling highly specific detection of fluorinated probes [16].
The compound could potentially be developed into dual-modality probes that combine fluorescence imaging for cellular studies with fluorine-19 magnetic resonance imaging for whole-organism tracking. This approach would provide researchers with tools for studying biological processes across multiple scales, from subcellular localization to tissue distribution and pharmacokinetic analysis.
Table 1: Physicochemical Properties of Fluorobenzyl Benzoic Acid Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | LogP (Estimated) | Fluorine Position |
---|---|---|---|---|
3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid | C16H15FO4 | 290.29 | 3.2 | para |
3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoic acid | C16H15FO4 | 290.29 | 3.1 | meta |
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid | C16H15FO4 | 290.29 | 3.0 | ortho |
4-Ethoxy-2-fluorobenzoic acid | C9H9FO3 | 184.16 | 2.1 | ortho (benzene ring) |
3-Ethoxy-4-hydroxybenzoic acid | C9H10O4 | 182.17 | 1.8 | none |
Table 2: Enzyme Inhibition Activities of Fluorinated Benzoic Acid Related Compounds
Compound Class | Target Enzyme | Ki Range (nM) | Most Potent Derivative | Reference Study |
---|---|---|---|---|
Fluorobenzil derivatives | Carboxylesterases (hiCE, hCE1, rCE) | 3.3 - 2800 | 1,2-bis(2,3-difluorophenyl)ethane-1,2-dione | Fluorobenzil CE inhibition |
Fluorobenzoin derivatives | Carboxylesterases (hiCE, hCE1, rCE) | 25.7 - 7210 | 2,3,4-trifluorobenzoil derivative | Fluorobenzoin CE inhibition |
Benzoic acid derivatives | MtDHFR | 7000 (IC50) | Compound 4e | Benzoic acid MtDHFR inhibition |
Control compounds | Acetylcholinesterase | >100,000 | Not applicable | Cholinesterase selectivity |
Table 3: Protein Interaction Studies Using Fluorinated Benzoic Acid Derivatives
Study Type | Target Protein | Probe/Reagent | Key Finding | Application |
---|---|---|---|---|
Protein-ligand binding | β-lactoglobulin | Fluorinated stearic acid analogs | Enhanced binding energy (~1.1 kcal/mol per CF2) | Protein-lipid interactions |
Chemical crosslinking | Streptavidin | Benzoyl fluoride | Selective modification of alcohol residues | Structural proteomics |
Fluorescence polarization | Lectins/carbohydrate-binding proteins | Fluorescein-conjugated glycans | High-affinity carbohydrate recognition | Glycobiology screening |
Molecular docking | SARS-CoV-2 main protease | Benzoic acid derivatives | Molecular interactions with active site | Antiviral drug discovery |
NMR spectroscopy | RNase/lysozyme | p-fluorobenzenesulfonyl chloride | Conformational changes upon labeling | Protein conformation studies |
Table 4: Fluorescent Properties and Bioimaging Applications of Related Compounds
Fluorescent System | Excitation λ (nm) | Emission λ (nm) | Quantum Yield | Bioimaging Application | Key Advantage |
---|---|---|---|---|---|
Fluorogenic azide labels | 355 | 455-540 | Low (azide) → High (triazole) | Bioorthogonal tagging | Turn-on fluorescence |
Carbazole derivatives (FONs) | 380-420 | 450-650 | 0.3-0.8 | One/two-photon cellular imaging | Photostability |
Small molecule fluorescent labels | 485-510 | 520-580 | 0.4-0.9 | FISH technique | Cost-effective |
Fluorescent probes | 490-520 | 510-550 | Variable | Ion/pH sensing | Specificity |
Benzoyl fluoride derivatives | UV range | Visible range | Moderate | Protein modification tracking | Protein-selective labeling |